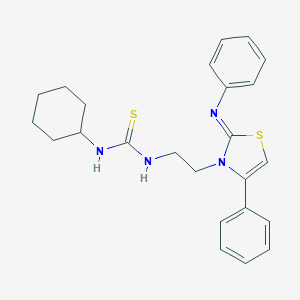

(E)-1-cyclohexyl-3-(2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-cyclohexyl-3-(2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethyl)thiourea is a chemical compound that has been extensively studied for its potential applications in various fields. It is a thiourea derivative that exhibits a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Related Compounds : Compounds structurally related to (E)-1-cyclohexyl-3-(2-(4-phenyl-2-(phenylimino)thiazol-3(2H)-yl)ethyl)thiourea have been synthesized and analyzed. These include various thiourea derivatives synthesized through reactions with different reagents like bromopyruvate, hydrazine hydrate, and dimethyl acetylene dicarboxylate. The structures of these compounds were confirmed through spectral and analytical data (Rajanarendar, Karunakar, & Ramu, 2006).

Regioselectivity Studies in Cyclization Reactions : The regioselectivity of cyclization reactions involving thiourea derivatives has been studied. One example is the cyclization of 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea with α-bromoketone. The study included quantum chemical calculations and physico-chemical methods to determine the structure and regioselectivity of the reaction products (Perekhoda et al., 2017).

Biological Applications and Evaluations

Cytotoxicity Evaluation : Certain benzothiazole derivatives, including N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds, have been synthesized through cyclization of unsymmetrical thioureas. These compounds were evaluated for their anti-tumor activity against various cell lines, revealing significant cytotoxicity in specific compounds (Eshghi, Eshkil, Saljooghi, & Bakavoli, 2019).

Antimicrobial and Antimalarial Activity : Thiazole fused thiosemicarbazones synthesized using microwave irradiation methods have been evaluated for their in-vitro antimicrobial, antimalarial, and anti-tuberculosis activity. Molecular docking studies validated the experimental results, indicating potential for these compounds in antimicrobial applications (Prajapati, Patel, Vekariya, Patel, & Rajani, 2019).

Chemical Reactions and Synthesis

Synthesis of Isoxazolyl Thioureas : A series of isoxazolyl thiazolyl thiazolidinones have been synthesized, starting from isoxazolyl chloroacetamide. These compounds were characterized by various spectroscopic techniques, highlighting the diverse synthetic applications of thiourea derivatives in producing biologically active compounds (Rajanarendar, Ramesh, Srinivas, & Shaik, 2009).

Gas-Phase Pyrolysis in Heterocyclic Synthesis : Studies on gas-phase pyrolyses of thiourea derivatives have been conducted to synthesize heterocyclic compounds. These reactions are significant in heterocyclic synthesis, providing insights into the reaction kinetics and mechanisms (Al-Awadi & Elnagdi, 1997).

properties

IUPAC Name |

1-cyclohexyl-3-[2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethyl]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4S2/c29-23(26-20-12-6-2-7-13-20)25-16-17-28-22(19-10-4-1-5-11-19)18-30-24(28)27-21-14-8-3-9-15-21/h1,3-5,8-11,14-15,18,20H,2,6-7,12-13,16-17H2,(H2,25,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWVGZNXGCTGDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NCCN2C(=CSC2=NC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-Methyl-12-[3-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}oxy)phenoxy]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B383286.png)

![10-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B383288.png)

![4-(4-Morpholinyl)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B383289.png)

![dimethyl 2-[4-(3-methylphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B383292.png)

![2-methoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B383294.png)

![9-(2,4-dichlorophenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B383297.png)

![9-(4-fluorophenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B383301.png)

![4-[4-(benzyloxy)-3-ethoxyphenyl]-6-methyl-N-(2-pyridinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B383302.png)

![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B383303.png)

![9-(4-bromophenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B383305.png)

![2-({1-[(4-chlorophenyl)carbonyl]-2-oxoazepan-3-yl}sulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383306.png)

![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B383307.png)

![3-benzyl-5-(3,4-dimethoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B383312.png)